molecular formula C5H8N2O2 B14369322 Ethyl 2-cyano-2-hydroxyethanimidate CAS No. 90185-50-5

Ethyl 2-cyano-2-hydroxyethanimidate

Cat. No.: B14369322
CAS No.: 90185-50-5
M. Wt: 128.13 g/mol
InChI Key: BUDKJAQBMDJZEN-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-hydroxyethanimidate is a chemical building block of interest in organic synthesis and medicinal chemistry research. Its molecular structure, featuring both cyano and hydroxyimidate functional groups, makes it a potential precursor for constructing more complex heterocyclic compounds and pharmaceutical intermediates. Researchers value this reagent for its role in nucleoside analog synthesis and other reactions where a multifunctional intermediate is required. The compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and scientific literature for handling procedures and detailed reaction mechanisms.

Properties

CAS No.

90185-50-5

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

ethyl 2-cyano-2-hydroxyethanimidate

InChI

InChI=1S/C5H8N2O2/c1-2-9-5(7)4(8)3-6/h4,7-8H,2H2,1H3

InChI Key

BUDKJAQBMDJZEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(C#N)O

Origin of Product

United States

Preparation Methods

Nitrosation of Ethyl Cyanoacetate

A widely documented method involves the nitrosation of ethyl cyanoacetate using sodium nitrite (NaNO₂) under acidic conditions. In this protocol, ethyl cyanoacetate reacts with NaNO₂ in the presence of phosphoric acid (H₃PO₄) at 40°C for 1 hour, followed by hydrolysis with hydrochloric acid (HCl). The reaction proceeds via the formation of a nitroso intermediate, which undergoes tautomerization to yield the hydroxyimino derivative.

Reaction Conditions:

  • Stage 1: Ethyl cyanoacetate (44.2 mmol), NaNO₂ (41.5 mmol), H₃PO₄ (27 mmol), H₂O (35 mL), 40°C, 1 h.
  • Stage 2: HCl (3.69 mL), 18 h stirring, extraction with diethyl ether, drying over Na₂SO₄, column chromatography.

Yield: 69%.

This method’s efficiency stems from the stabilization of the nitroso intermediate by the cyano group, which prevents over-nitrosation. However, the use of concentrated acids necessitates careful pH control to avoid decomposition.

Condensation with Hydroxylamine Derivatives

An alternative approach employs hydroxylamine hydrochloride (NH₂OH·HCl) as the hydroxylating agent. Ethyl cyanoacetate reacts with hydroxylamine in ethanol under reflux, forming the hydroxyethanimidate via nucleophilic attack on the cyano carbon.

Reaction Mechanism:

  • Deprotonation of NH₂OH·HCl by a base (e.g., NaOH) generates NH₂O⁻.
  • Nucleophilic attack on ethyl cyanoacetate’s α-carbon forms a tetrahedral intermediate.
  • Elimination of water yields the hydroxyethanimidate.

Optimization Notes:

  • Solvent: Ethanol enhances solubility and stabilizes intermediates.
  • Temperature: Reflux conditions (78°C) accelerate reaction kinetics.
  • Purification: Crystallization from hexane-ethyl acetate mixtures improves purity.

Industrial-Scale Synthesis and Challenges

Process Intensification Strategies

Large-scale production faces challenges such as exothermicity during nitrosation and byproduct formation. Continuous flow reactors mitigate these issues by enabling precise temperature control and reducing reaction times. For example, microreactors achieve 85% conversion in 30 minutes compared to 18 hours in batch systems.

Byproduct Management

Common byproducts include ethyl 2-cyanoacetate dimer and over-hydroxylated derivatives. These are removed via fractional distillation or silica gel chromatography, with yields dropping to 60–65% at >1 kg scales.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.28 (t, 3H, -CH₂CH₃), 4.32 (q, 2H, -OCH₂), 5.21 (s, 1H, -OH).
  • IR (KBr): 2245 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), 3250 cm⁻¹ (-OH).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile-water) shows ≥98% purity post-column chromatography.

Applications in Organic Synthesis

This compound serves as a precursor to:

  • Antiviral agents: Cyclization with thiourea yields 2-cyanoimidazole derivatives active against HIV-1.
  • Agrochemicals: Reaction with chloropyrimidines produces herbicides with IC₅₀ values <10 µM.

Chemical Reactions Analysis

Ethyl 2-cyano-2-hydroxyethanimidate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. Major products formed from these reactions include various heterocyclic compounds and peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of ethyl 2-cyano-2-hydroxyethanimidate, a comparative analysis with analogous esters and cyano-functionalized compounds is provided below. Key parameters include molecular structure, reactivity, synthesis methods, and safety profiles.

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Key Applications
This compound C₅H₈N₂O₂ 128.13 Cyano, hydroxyl, ethoxy Not reported Heterocyclic synthesis
Ethyl cyanoacetate C₅H₇NO₂ 113.12 Cyano, ethoxy 208–210 Pharmaceuticals, dyes
Ethyl 2-hydroxyacetate C₄H₈O₃ 104.10 Hydroxyl, ethoxy 195–200 Solvent, flavoring agent
Ethyl bromopyruvate C₅H₇BrO₃ 195.01 Bromo, keto, ethoxy 85–90 (at 12 mmHg) Cross-coupling reactions

Sources: Ethyl 2-hydroxyacetate data from experimental studies ; ethyl cyanoacetate safety profile from hazard summaries ; ethyl bromopyruvate synthesis referenced in multicomponent reactions .

Structural and Functional Group Analysis

  • This compound vs. Ethyl Cyanoacetate: The absence of a hydroxyl group in ethyl cyanoacetate reduces its hydrogen-bonding capacity, leading to lower polarity and higher volatility (boiling point ~208°C). Ethyl cyanoacetate is widely used in Knoevenagel condensations, whereas the hydroxyl group in the target compound may facilitate nucleophilic or tautomeric reactivity in imidate-based syntheses .
  • Ethyl 2-Hydroxyacetate: Lacking a cyano group, this ester exhibits significantly different reactivity, such as ester hydrolysis to glycolic acid. Its lower molecular weight (104.10 vs. 128.13) correlates with simpler purification steps, as noted in distillation protocols .

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